molecular formula C19H16Br8O2 B14632398 1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] CAS No. 52871-10-0

1,1'-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene]

Cat. No.: B14632398
CAS No.: 52871-10-0
M. Wt: 915.6 g/mol
InChI Key: MOIICKRHCZSHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] is a brominated organic compound. It is characterized by its complex structure, which includes multiple bromine atoms and ether linkages. This compound is often used in various industrial applications due to its flame-retardant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] typically involves the bromination of precursor compounds. One common method includes the reaction of bisphenol A with bromine in the presence of a solvent like methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound is usually carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the continuous addition of bromine to the reaction mixture, followed by purification steps to isolate the desired product. The final product is then subjected to quality control tests to ensure its purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of brominated derivatives, while oxidation and reduction reactions can produce different oxygenated or hydrogenated compounds.

Scientific Research Applications

1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on biological systems, including its role as a flame retardant.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Widely used in the production of flame-retardant materials, including plastics and textiles.

Mechanism of Action

The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] primarily involves its ability to interfere with combustion processes. The bromine atoms in the compound release bromine radicals when exposed to heat, which then react with free radicals in the flame, effectively quenching the combustion process. This makes it an effective flame retardant.

Comparison with Similar Compounds

Similar Compounds

    Tetrabromobisphenol A: Another brominated flame retardant with a similar structure but different functional groups.

    1,1’-(Isopropylidene)bis[3,5-dibromo-4-(2,3-dibromo-2-methylpropoxy)benzene]: A compound with similar brominated phenyl groups but different ether linkages.

Uniqueness

1,1’-(Propane-2,2-diyl)bis[3,5-dibromo-4-(2,2-dibromoethoxy)benzene] is unique due to its specific arrangement of bromine atoms and ether linkages, which confer distinct flame-retardant properties. Its ability to release bromine radicals efficiently makes it particularly effective in various industrial applications.

Properties

CAS No.

52871-10-0

Molecular Formula

C19H16Br8O2

Molecular Weight

915.6 g/mol

IUPAC Name

1,3-dibromo-5-[2-[3,5-dibromo-4-(2,2-dibromoethoxy)phenyl]propan-2-yl]-2-(2,2-dibromoethoxy)benzene

InChI

InChI=1S/C19H16Br8O2/c1-19(2,9-3-11(20)17(12(21)4-9)28-7-15(24)25)10-5-13(22)18(14(23)6-10)29-8-16(26)27/h3-6,15-16H,7-8H2,1-2H3

InChI Key

MOIICKRHCZSHLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OCC(Br)Br)Br)C2=CC(=C(C(=C2)Br)OCC(Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.